2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the substituents. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and phenoxyacetamido groups can be introduced through various reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substituents on the thiophene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Medicine: Its potential therapeutic effects could be explored for the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The phenoxyacetamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate: shares structural similarities with other thiophene derivatives such as:
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and biological properties. The presence of the phenoxyacetamido group, in particular, may enhance its bioactivity and specificity for certain molecular targets.
Properties
Molecular Formula |
C19H21NO6S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H21NO6S/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,20,21) |
InChI Key |
ONSGLEVNBNDVEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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